molecular formula C18H34O4 B092136 Dihexyl adipate CAS No. 110-33-8

Dihexyl adipate

Cat. No. B092136
CAS RN: 110-33-8
M. Wt: 314.5 g/mol
InChI Key: HHECSPXBQJHZAF-UHFFFAOYSA-N
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Patent
US04661622

Procedure details

To a mixture of 2.1 mol (306.6 g) of adipic acid, 0.7 mol (63 g) of 1,3-butanediol and 2.1 mol (214.2 g) of n-hexanol, were added 0.8 g of titanium tetrabutoxide, 0.2 g of stannic octylate and 80 g of toluene, and dehydrating esterification was carried out. When 37.8 ml of water was distilled out, 143 g of n-hexanol was added. An ester mixture was prepared such that the theoretical amount is 1.4 mol of diester to 0.7 mol of the ester alcohol. After acid value became 0.28, was added 0.5 g of butyl titanate, and at a reaction temperature of 180° C. under atmospheric or subatmospheric pressure, ester-interchange reaction was carried out and 71.4 g (93%) of n-hexanol was recovered. After treatment for removing catalyst, alkali washing and water washing were carried out and distillation was carried out under reduced pressure to provide 263 g (119%) of dihexyl adipate, 19.8 g of intermediate fraction and 252 g of residual portion. The viscosity of a higher boiling portion was 99 c.p.s. at 21° C. The plasticizing efficiency to polyvinyl chloride was 48 and heat loss of 50 phr sheet after heating at 160° C. for 2 hours was 0.6% by weight. A 150 g of remaining liquid was subjected to fractional distillation (240°-265° C./0.5 mm) and 138 g (92%) of 1,3-butanediol bis-n-hexyl adipate was obtained. It was revealed that the major part of the product is the bis-compound. The viscosity of bis compound at 21° C. was 90 c.p.s. and plasticizing efficiency was 47.
[Compound]
Name
stannic octylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
306.6 g
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
214.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
diester
Quantity
1.4 mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester alcohol
Quantity
0.7 mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
119%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C(O)CC(O)C.[CH2:17](O)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[C:24]1(C)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1]([O:10][CH2:28][CH2:29][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:7] |f:4.5.6.7.8|

Inputs

Step One
Name
stannic octylate
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
80 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.8 g
Type
catalyst
Smiles
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Step Three
Name
Quantity
306.6 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
63 g
Type
reactant
Smiles
C(CC(C)O)O
Name
Quantity
214.2 g
Type
reactant
Smiles
C(CCCCC)O
Step Four
Name
diester
Quantity
1.4 mol
Type
reactant
Smiles
Step Five
Name
ester alcohol
Quantity
0.7 mol
Type
reactant
Smiles
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
When 37.8 ml of water was distilled out
ADDITION
Type
ADDITION
Details
143 g of n-hexanol was added
CUSTOM
Type
CUSTOM
Details
An ester mixture was prepared such that the theoretical amount
CUSTOM
Type
CUSTOM
Details
71.4 g (93%) of n-hexanol was recovered
CUSTOM
Type
CUSTOM
Details
After treatment for removing catalyst
WASH
Type
WASH
Details
alkali washing
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)OCCCCCC)(=O)OCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 263 g
YIELD: PERCENTYIELD 119%
YIELD: CALCULATEDPERCENTYIELD 96.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.